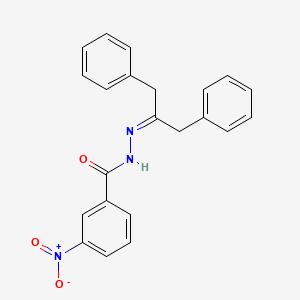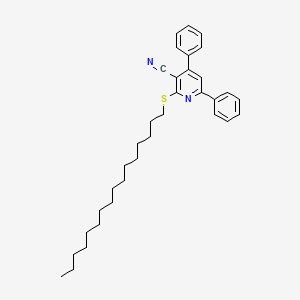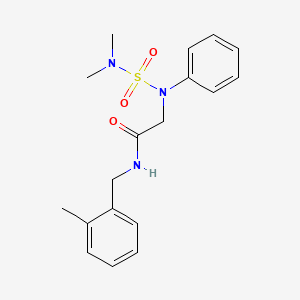
N'-(1,3-diphenylpropan-2-ylidene)-3-nitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1,3-diphenylpropan-2-ylidene)-3-nitrobenzohydrazide is a synthetic organic compound characterized by its unique chemical structure, which includes a hydrazide group, a diphenylpropan-2-ylidene moiety, and a nitrobenzene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-diphenylpropan-2-ylidene)-3-nitrobenzohydrazide typically involves the condensation reaction between 1,3-diphenylpropan-2-one and 3-nitrobenzohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of N’-(1,3-diphenylpropan-2-ylidene)-3-nitrobenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(1,3-diphenylpropan-2-ylidene)-3-nitrobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted hydrazides.
Scientific Research Applications
N’-(1,3-diphenylpropan-2-ylidene)-3-nitrobenzohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N’-(1,3-diphenylpropan-2-ylidene)-3-nitrobenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the nitro group can participate in redox reactions, generating reactive oxygen species that can induce oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
N’-(1,3-diphenylpropan-2-ylidene)-4-methylbenzene-1-sulfonohydrazide: Similar structure but with a sulfonyl group instead of a nitro group.
N-(1,3-diphenylpropan-2-ylidene)hydroxylamine: Contains a hydroxylamine group instead of a hydrazide group.
Uniqueness
N’-(1,3-diphenylpropan-2-ylidene)-3-nitrobenzohydrazide is unique due to its combination of a hydrazide group and a nitrobenzene moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C22H19N3O3 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(1,3-diphenylpropan-2-ylideneamino)-3-nitrobenzamide |
InChI |
InChI=1S/C22H19N3O3/c26-22(19-12-7-13-21(16-19)25(27)28)24-23-20(14-17-8-3-1-4-9-17)15-18-10-5-2-6-11-18/h1-13,16H,14-15H2,(H,24,26) |
InChI Key |
NBAKDKMYKOPWIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-{[(2,6-dimethoxyphenyl)carbonyl]amino}-4-methoxyphenyl)furan-2-carboxamide](/img/structure/B11567909.png)
![4-(hexanoylamino)-N-[4-(undecylcarbamoyl)phenyl]benzamide](/img/structure/B11567914.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B11567941.png)
![N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-chlorobenzamide](/img/structure/B11567946.png)

![3-amino-6-tert-butyl-N-(1,3-thiazol-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11567953.png)
![2-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-5,7-dimethyl-1,3-diaza-tricyclo[3.3.1.1*3,7*]decan-6-one](/img/structure/B11567956.png)
![bis(4-{(E)-[(4-chlorophenyl)imino]methyl}phenyl) 2-nitrobenzene-1,4-dicarboxylate](/img/structure/B11567965.png)
![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11567967.png)

![N-(5-chloro-2-methylphenyl)-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B11567979.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-chloro-2-methoxybenzamide](/img/structure/B11567986.png)
![2-[(4-Chlorophenyl)amino]-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11567987.png)
![Ethyl 4-amino-2-{[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl}pyrimidine-5-carboxylate](/img/structure/B11567992.png)
